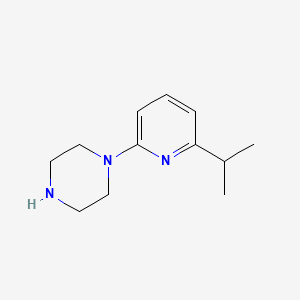

1-(6-Isopropyl-pyridin-2-yl)-piperazine

Description

The Significance of the Piperazine (B1678402) and Pyridine (B92270) Scaffolds in Modern Drug Discovery Research

Both piperazine and pyridine are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to a variety of biological targets, making them foundational components in the design of new therapeutic agents. researchgate.netmdpi.com

The Piperazine Scaffold: The piperazine ring is a versatile and frequently used heterocycle in biologically active compounds. mdpi.com Its prevalence is due to several advantageous characteristics. The two nitrogen atoms in the piperazine ring can serve as hydrogen bond donors or acceptors, which facilitates strong interactions with biological receptors and can increase water solubility and bioavailability. mdpi.com The chemical reactivity of the nitrogen atoms allows for easy modification and the linkage of different pharmacophores within a single molecule. researchgate.net This adaptability has enabled medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drugs. researchgate.netmdpi.com As a result, the piperazine moiety is a key component in numerous blockbuster drugs with a wide therapeutic spectrum, including anticancer, antiviral, antidepressant, and antipsychotic agents. mdpi.com It is ranked as the third most common nitrogen-containing heterocycle in drug discovery. mdpi.com

The Pyridine Scaffold: The pyridine ring, an aromatic heterocycle structurally similar to benzene (B151609) but with one carbon atom replaced by nitrogen, is also a cornerstone of medicinal chemistry. evitachem.com The nitrogen atom imparts polarity and basicity, and its lone pair of electrons can participate in hydrogen bonding with receptor sites, significantly enhancing a drug's pharmacokinetic properties. evitachem.com Pyridine-containing compounds have demonstrated a vast array of biological activities, and this scaffold is present in numerous FDA-approved drugs for treating conditions ranging from cancer to central nervous system disorders. evitachem.comontosight.ai Between 2014 and 2023, a total of 54 drugs bearing a pyridine ring were approved by the US FDA, with the largest number being anticancer agents. ontosight.ai The pyridine motif can improve a compound's metabolic stability, permeability, and protein-binding characteristics. wikipedia.org

The combination of these two potent scaffolds into a single molecular entity, as seen in 1-(6-Isopropyl-pyridin-2-yl)-piperazine, offers a powerful strategy in drug design, aiming to capitalize on the beneficial properties of both heterocyclic systems.

Exploration of Analogues of this compound in Pharmaceutical Science

The pyridinylpiperazine core of this compound serves as a template for a wide range of analogues that have been explored in pharmaceutical science. By modifying the substituents on either the pyridine or piperazine ring, researchers can develop compounds with tailored activities for various biological targets. Several derivatives of 1-(pyridin-2-yl)piperazine are established drugs, including the antipsychotic Azaperone, the antiretrovirals Atevirdine and Delavirdine, and the antidepressant Mirtazapine. chemchart.comnih.gov

Research into analogues often focuses on systematic structural modifications to establish structure-activity relationships (SAR). For example, studies on pyridylpiperazine hybrid derivatives have identified potent urease inhibitors. chemsrc.com In one such study, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and evaluated, with some compounds showing significantly higher inhibitory activity against the urease enzyme than the standard inhibitor, thiourea. chemsrc.com

The table below illustrates some analogues of the core pyridinylpiperazine structure and their associated biological contexts.

| Compound Name | Structural Modification from Core | Biological Context / Activity |

| 1-(3-Fluoro-2-pyridinyl)piperazine | Isopropyl group absent; Fluoro group at position 3 of pyridine | Selective α2-adrenoceptor antagonist chemchart.comnih.gov |

| 1-(3-Nitropyridin-2-yl)piperazine | Isopropyl group absent; Nitro group at position 3 of pyridine | Urease inhibitor chemsrc.com |

| 1-(6-Chloropyridin-2-yl)piperazine | Isopropyl group replaced by Chloro group at position 6 | Chemical intermediate for synthesis nih.gov |

| 1-(6-Methoxypyridin-2-yl)piperazine | Isopropyl group replaced by Methoxy group at position 6 | Chemical intermediate for synthesis japsonline.com |

| N-(pyridin-2-yl)piperazine-1-carboxamides | Carboxamide group on the second piperazine nitrogen | PCSK9 mRNA translation inhibitors researchgate.net |

These examples demonstrate the chemical tractability and pharmacological versatility of the pyridinylpiperazine scaffold. Modifications to the substitution pattern on the pyridine ring or derivatization of the distal nitrogen of the piperazine ring can lead to compounds with highly specific and potent biological effects, targeting enzymes, receptors, and other cellular components.

Overview of Academic Research Perspectives on the Development of Piperazine-Pyridyl Derivatives

Academic and industrial research on piperazine-pyridyl derivatives is robust, driven by the proven success of these scaffolds in drug development. A primary focus of current research is the design and synthesis of novel hybrid molecules that combine the pyridinylpiperazine core with other pharmacologically active moieties to create multi-target agents or compounds with enhanced potency and selectivity. chemsrc.com

A significant research trend involves the use of computational tools, such as molecular docking, to guide the design of new derivatives. chemsrc.com These in silico methods allow researchers to predict how a molecule will bind to its biological target, such as the active site of an enzyme, which helps in prioritizing the synthesis of compounds with the highest likelihood of success. chemsrc.com This rational design approach accelerates the discovery of potent inhibitors for various therapeutic targets.

Furthermore, research is actively exploring the synthesis of piperazine-pyridyl derivatives for a broad range of diseases. While historically significant in central nervous system disorders, these compounds are now being extensively investigated as anticancer, antimicrobial, antifungal, and anti-inflammatory agents. researchgate.netchemsrc.com For instance, the synthesis of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives has yielded compounds with potent agonistic activity at dopamine (B1211576) and serotonin (B10506) receptors. The development of synthetic methodologies is also a key research area, with a focus on creating efficient, scalable, and versatile routes to access structurally diverse libraries of these compounds for high-throughput screening. mdpi.com This includes methods for N-aryl derivatization like the Buchwald–Hartwig coupling and aromatic nucleophilic substitution (SNAr), which are crucial for creating the bond between the piperazine and pyridine rings. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-(6-propan-2-ylpyridin-2-yl)piperazine |

InChI |

InChI=1S/C12H19N3/c1-10(2)11-4-3-5-12(14-11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3 |

InChI Key |

UXDSQJZUYSPLOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)N2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 6 Isopropyl Pyridin 2 Yl Piperazine and Its Structural Analogues

Strategies for Constructing the Piperazine (B1678402) Ring System in N-Substituted Pyridyl Derivatives

The formation of the piperazine ring is a foundational step in the synthesis of many complex heterocyclic compounds. Various strategies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed approaches.

A prevalent method for constructing the piperazine ring involves the cyclization of acyclic precursors via intramolecular nucleophilic substitution. A common approach utilizes the reaction of an N-substituted ethylenediamine (B42938) derivative with a reagent containing two electrophilic centers, such as a bis(2-haloethyl)amine. For instance, aryl amines can react with bis(2-chloroethyl)amine (B1207034) hydrochloride in a double N-alkylation reaction to form the corresponding N-aryl piperazine. researchgate.net This method is advantageous due to the commercial availability of a wide range of starting anilines and ethylenediamine derivatives.

Another strategy involves the cyclization of N,N'-disubstituted 1,2-diamines with reagents that introduce a two-carbon bridging unit. While direct alkylation with dihaloethanes can be effective, alternative methods using electrophiles like vinyl sulfonium (B1226848) salts have also been reported. rsc.org The choice of solvent and base is critical to optimize the yield and minimize the formation of side products. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate these reactions. researchgate.netgoogle.com

| Starting Materials | Reagents | Conditions | Product | Yield (%) | Reference |

| Aryl Amine | bis(2-chloroethyl)amine hydrochloride | High Temperature | N-Aryl Piperazine | Variable | researchgate.net |

| N-substituted Diethanolamine | Ammonia/Primary Amine, H₂ | Metal-containing supported catalyst, 180-230°C, 160-240 bar | N-Alkyl-piperazine | Not specified | google.com |

| N-Methyl Ethylenediamine | Methyl Benzoylformate, Acetic Acid | Toluene, 60-65°C | 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one | 48 | google.com |

Reductive amination is a powerful and versatile tool for forming C-N bonds and can be adapted for the construction and functionalization of piperazine rings. nih.gov One strategy for ring construction involves the reductive cyclization of dioximes. This method allows for the conversion of a primary amino group into a piperazine ring by sequential Michael addition of nitrosoalkenes to an amine, followed by a stereoselective catalytic reductive cyclization of the resulting bis(oximinoalkyl)amine. mdpi.com

More commonly, reductive amination is used to introduce substituents onto a pre-formed piperazine ring. nih.gov However, it can also be employed in a stepwise construction of the ring system. For example, a primary amine can be reductively alkylated with an aldehyde containing a masked amino group. google.com After deprotection, a second intramolecular reductive amination step can close the ring. A key advantage of this method is the use of mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which tolerate a wide range of functional groups. nih.gov This approach offers a high degree of control over the substitution pattern of the final piperazine product. nih.govnih.gov

| Reactants | Reducing Agent | Conditions | Product Type | Key Feature | Reference |

| Primary Amine, Nitrosoalkenes | H₂, Pd/C | Stepwise; Cyclization | C-Substituted Piperazines | Builds ring from primary amine | mdpi.com |

| 2-(piperazin-1-yl)ethanamine, N-methyl-4-piperidone | NaBH(OAc)₃ | One-pot | N-Substituted Piperazine | Mild and selective reduction | nih.gov |

| Aldehyde, Piperazine | Sodium triacethoxyborohydride | Not specified | N-Alkyl Piperazine | Common for N-alkylation | nih.gov |

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of nitrogen-containing heterocycles. nih.gov Palladium-catalyzed cyclization reactions provide novel and efficient routes to highly substituted piperazines under mild conditions. nih.govacs.org One such method involves the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as substituted ethylenediamines. nih.gov This process couples two carbons from the propargyl unit with the diamine to form the six-membered ring with excellent regio- and stereochemical control. nih.govacs.org

These reactions are typically catalyzed by a Pd(0) source, often generated in situ, and a phosphine (B1218219) ligand like bis[2-(diphenylphosphino)phenyl]ether (DPEphos). nih.gov The methodology is robust, tolerating significant structural variation in both the diamine and the propargyl carbonate, and proceeds with low catalyst loadings to give high yields of the desired piperazine products. nih.govacs.org This approach represents a significant advancement over traditional methods that may require harsh conditions or multiple steps. nih.gov

| Bis-nucleophile | Propargyl Carbonate | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |

| Bis-tosylated ethylenediamine | BOC-propargyl alcohol | Pd₂(dba)₃ / DPEphos | CH₂Cl₂, rt, 10 min | Protected Piperazine | ~99 | nih.gov |

| Tosyl derivative of 1,2-diaminopropane | BOC-propargyl alcohol | Pd₂(dba)₃ / DPEphos | CH₂Cl₂, rt | Substituted Piperazine | Excellent | nih.govacs.org |

Formation of the Pyridyl-Piperazine Linkage in Substituted Piperazine Compounds

Connecting the pre-formed piperazine ring to the pyridine (B92270) scaffold is the final key step. The electronic nature of the pyridine ring dictates the most effective strategy, with electron-deficient pyridines favoring nucleophilic substitution and other systems often requiring metal-catalyzed cross-coupling.

Aromatic Nucleophilic Substitution (SNAr) is a primary method for forming the pyridyl-piperazine bond, especially when the pyridine ring is activated by electron-withdrawing groups. mdpi.comresearchgate.net Halopyridines, particularly those with chloro- or fluoro-substituents at the 2- or 4-positions, are excellent substrates for SNAr reactions. quimicaorganica.orgnih.gov The reaction proceeds via an addition-elimination mechanism, where the nitrogen of the piperazine acts as the nucleophile, attacking the electron-deficient carbon of the pyridine ring. quimicaorganica.org

For the synthesis of a compound like 1-(6-isopropyl-pyridin-2-yl)-piperazine, a suitable starting material would be 2-chloro-6-isopropylpyridine. The reaction with piperazine, often used in excess to act as both reactant and base, typically requires heating in a polar solvent like n-butanol or acetonitrile (B52724) to proceed to completion. nih.gov The presence of an activating group, such as a nitro group, ortho or para to the leaving group, significantly facilitates the reaction, often allowing it to proceed under milder conditions. mdpi.comnih.gov

| Pyridine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux, 12 h | 1-(3-Nitropyridin-2-yl)piperazine (B1350711) | 65 | nih.gov |

| 3-Chloro-6-nitropyridine | Piperazine | n-Butanol, 95°C, 24 h | 1-(6-Nitropyridin-3-yl)piperazine | 96 | |

| Pentafluoropyridine | Piperazine | Na₂CO₃, Acetonitrile | 4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine | Good | researchgate.net |

While SNAr involves the piperazine attacking the pyridine ring, N-alkylation involves the pyridine nitrogen acting as a nucleophile, or more commonly, a pre-formed pyridyl-amine reacting with an electrophile to construct the piperazine ring. However, in the context of forming the pyridine-piperazine junction, N-alkylation typically refers to the reaction of a piperazine with an alkyl halide that is attached to a pyridine ring, though this is less common for direct aryl linkages. A more relevant application is the functionalization of the second nitrogen of the piperazine ring after the pyridyl moiety has been installed. nih.gov

For creating the primary pyridyl-piperazine bond, methods like the Buchwald-Hartwig amination are more direct than traditional N-alkylation protocols. This palladium-catalyzed cross-coupling reaction is a powerful alternative to SNAr, especially for less-activated or electron-rich pyridyl halides. nih.gov It involves the coupling of a pyridyl halide (or triflate) with piperazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. nih.govacs.org This method has a broad substrate scope and offers high yields for the synthesis of N-arylpiperazines. mdpi.comacs.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Conditions | Product | Yield (%) | Reference |

| Ortho-substituted aryl bromide | Piperazine | L6-based catalyst | Not specified | High temp, DMA | Arylpiperazine | Not specified | nih.gov |

| Aryl Chlorides | Piperazine | Pd catalyst | Not specified | Aerobic, Piperazine as solvent | Arylpiperazine | up to 97 | acs.org |

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of enantiomerically pure chiral analogues of this compound is a critical area of research, driven by the understanding that the stereochemistry of a molecule profoundly influences its biological activity. Advanced synthetic strategies are employed to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer with high purity. These methodologies often involve asymmetric catalysis or the use of chiral auxiliaries derived from natural sources. researchgate.net

One effective approach is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For instance, a chiral auxiliary, such as one derived from the readily available chiral pool of amino acids like (S)-phenylalanine, can be attached to the piperazine ring or a precursor molecule. researchgate.net This allows for diastereoselective reactions, such as alkylation, where the steric hindrance and electronic properties of the auxiliary guide the introduction of new stereocenters. researchgate.netresearchgate.net After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

Catalytic asymmetric hydrogenation is another powerful tool for establishing chirality in piperazine analogues. rsc.orgdicp.ac.cn This method can be applied to unsaturated precursors, such as pyrazines, which can be hydrogenated to form chiral piperazinones. dicp.ac.cn The process typically utilizes a chiral transition metal catalyst, often based on palladium or iridium, coordinated with a chiral ligand. dicp.ac.cn The catalyst-substrate complex creates a chiral environment that favors the addition of hydrogen from a specific face of the molecule, resulting in a high enantiomeric excess of one stereoisomer. The resulting chiral piperazinone can then be further modified and reduced to yield the final chiral piperazine derivative. dicp.ac.cn

Diastereoselective alkylation represents a key step in many synthetic routes. researchgate.net For example, after introducing a first stereocenter, a second can be installed with high diastereoselectivity by carefully controlling reaction conditions and reagents. clockss.org This strategy is particularly useful for creating piperazines with multiple substitution patterns, such as cis- or trans-2,6-disubstituted derivatives. clockss.orgrsc.org The choice of solvent, temperature, and base can significantly influence the stereochemical outcome of these alkylation reactions. rsc.org

Below is a table summarizing common strategies for stereoselective synthesis applicable to chiral piperazine analogues.

| Methodology | Description | Key Reagents/Components | Typical Outcome |

| Chiral Auxiliary Control | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. researchgate.netwikipedia.org | Evans oxazolidinones, (S)-phenylalanine derivatives, camphorsultam. wikipedia.orgresearchgate.net | High diastereomeric excess (de). |

| Asymmetric Hydrogenation | An unsaturated precursor is hydrogenated using a chiral catalyst to create one or more stereocenters. dicp.ac.cn | Palladium or Iridium complexes with chiral phosphine ligands (e.g., BINAP). | High enantiomeric excess (ee). |

| Diastereoselective Alkylation | A new stereocenter is introduced into a molecule that already contains a stereocenter, favoring the formation of one diastereomer. researchgate.netrsc.org | Chiral starting material, specific bases (e.g., LDA), and electrophiles. | High diastereoselectivity. |

| Intramolecular Cyclization | A chiral acyclic precursor undergoes cyclization to form the chiral piperazine ring, often transferring chirality from the starting material. rsc.org | Fukuyama-Mitsunobu reaction conditions, chiral amino alcohol precursors. | Control over relative stereochemistry (cis/trans). |

Analytical Characterization Techniques for Synthesized this compound Analogues

Following synthesis, a comprehensive suite of analytical techniques is essential to confirm the structure, molecular weight, purity, and functional group composition of the synthesized this compound analogues. nih.govauburn.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous structural elucidation of organic molecules, including piperazine analogues. wpmucdn.commdpi.com By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the local electronic environment of each nucleus can be determined. nih.govresearchgate.net

For a typical analogue of this compound, the ¹H NMR spectrum would display characteristic signals for the aromatic protons on the pyridine ring, the aliphatic protons of the isopropyl group, and the protons on the piperazine ring. mdpi.com The splitting patterns (e.g., doublets, triplets, septets) provide information about neighboring protons, helping to piece together the molecular fragments. wpmucdn.com

Two-dimensional (2D) NMR experiments are crucial for complex structures. mdpi.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the same spin system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals. mdpi.com

Dynamic NMR studies can also be employed to investigate conformational changes, such as the chair-boat interconversion of the piperazine ring, by analyzing spectra at different temperatures. nih.govresearchgate.net

The following table outlines the expected NMR data for the parent compound, this compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Determines the number and type of protons and their connectivity. wpmucdn.com | Signals for pyridine ring protons, piperazine ring protons (often complex multiplets), isopropyl methine (septet) and methyl (doublet) protons. |

| ¹³C NMR | Determines the number and type of carbon atoms. chemicalbook.com | Signals for aromatic carbons of the pyridine ring and aliphatic carbons of the piperazine and isopropyl groups. |

| COSY | Establishes ¹H-¹H correlations. mdpi.com | Correlations between adjacent protons on the pyridine and piperazine rings. |

| HSQC | Correlates directly attached ¹H and ¹³C nuclei. mdpi.com | Each C-H bond will show a cross-peak, confirming assignments. |

| HMBC | Establishes long-range ¹H-¹³C correlations (2-3 bonds). mdpi.com | Key correlations from isopropyl protons to the pyridine ring and from piperazine protons to the pyridine ring, confirming the point of attachment. |

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation patterns. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, serving as a key confirmation of its identity. mdpi.com

When a this compound analogue is analyzed by MS, it is first ionized (e.g., by Electrospray Ionization, ESI), and the resulting molecular ion ([M+H]⁺) is detected. researchgate.net The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound plus a proton.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation pattern is often characteristic of the compound's structure. For piperazine derivatives, common fragmentation pathways involve the cleavage of the piperazine ring or the bonds connecting it to the pyridine ring. researchgate.net This analysis helps to confirm the presence of key structural motifs. auburn.edu

| Parameter | Information Gained | Example for this compound |

| Molecular Ion Peak ([M+H]⁺) | Confirms the molecular weight of the compound. | Expected m/z = 220.1814 (for C₁₂H₂₁N₃ + H⁺) |

| High-Resolution Mass (HRMS) | Determines the exact mass and confirms the elemental formula. mdpi.com | Measured mass will be compared to the calculated mass to within a few parts per million (ppm). |

| Fragmentation Pattern (MS/MS) | Provides structural confirmation by analyzing characteristic fragments. researchgate.net | Fragments corresponding to the loss of the isopropyl group, cleavage of the piperazine ring, and the formation of pyridinyl or piperazinyl cations. |

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. nih.govauburn.edu The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. acs.org

An IR spectrum of a this compound analogue would show characteristic absorption bands confirming the presence of the pyridine ring, the piperazine moiety, and the isopropyl group. Key vibrational modes include C-H stretching (for both aromatic and aliphatic groups), C-N stretching, and C=C/C=N stretching within the aromatic ring. acs.orgniscpr.res.in The absence of certain bands, such as an O-H or C=O stretch, can be equally important in confirming the successful outcome of a reaction. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the specific molecule. auburn.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (Pyridine) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Isopropyl, Piperazine) | Stretching | 2980 - 2850 |

| Aromatic C=C and C=N | Stretching | 1600 - 1450 |

| Aliphatic C-H | Bending | 1470 - 1365 |

| C-N (Pyridine-Pip, Piperazine) | Stretching | 1340 - 1020 |

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov It is extensively used to assess the purity of the synthesized compound and to confirm its identity in complex mixtures. nih.gov

In an LC-MS analysis, the synthesized product is first injected into an HPLC column. The components of the sample are separated based on their differential interactions with the stationary phase and the mobile phase. nih.gov As the separated components elute from the column, they are introduced directly into the ion source of a mass spectrometer. The MS detector then provides the mass-to-charge ratio for each eluting peak, confirming the molecular weight of the main product and identifying any impurities. nih.gov

This technique is highly sensitive and selective, allowing for the detection of even trace amounts of by-products, starting materials, or reagents. nih.gov The retention time from the chromatography provides one level of identification, while the mass spectrum provides definitive confirmation. By integrating the area of the product peak relative to the total area of all peaks in the chromatogram, a quantitative measure of the compound's purity can be obtained. nih.gov

Elucidating Structure Activity Relationships Sar of 1 6 Isopropyl Pyridin 2 Yl Piperazine and Its Derivatives

Conformational Analysis of the Piperazine (B1678402) Ring and its Influence on Biological Activity

The piperazine ring, a six-membered heterocycle, is not planar and its conformation is a critical factor in determining how a ligand interacts with its biological target. For most arylpiperazine derivatives, the piperazine ring predominantly adopts a chair conformation, as this minimizes steric and torsional strain. nih.govwikipedia.org In this conformation, substituents on the ring's carbon atoms, as well as the N-aryl group, can occupy either axial or equatorial positions.

Systematic Modifications on the Piperazine Nitrogen Atoms and their Pharmacological Consequences

The N1 nitrogen is considered a key pharmacophoric element for many aminergic GPCRs. semanticscholar.org At physiological pH, this nitrogen is typically protonated, carrying a positive charge. This cationic center is vital for forming a charge-reinforced hydrogen bond or salt bridge with a highly conserved aspartic acid residue (Asp 3.32) in the third transmembrane domain (TM3) of many serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.govmdpi.com This interaction serves as a primary anchoring point, securing the ligand in the orthosteric binding site.

Systematic variation of the N4 substituent allows for the exploration of different regions of the receptor binding pocket. Introducing various moieties, from simple alkyl chains to complex heterocyclic systems, can modulate the ligand's properties. For instance, attaching bulky or flexible long chains can allow the molecule to access secondary binding pockets, enhancing affinity and selectivity. nih.govnih.gov

| Compound Series | N4-Substituent (R) | Linker to Heterocycle | D3 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Indole Analogue A | 5-Indole | Amide | 0.85 | nih.gov |

| Indole Analogue B | 5-Indole | Methylene (-CH2-) | 3.87 | nih.gov |

| Indole Analogue C | 2-Indole | Amide | 0.57 | nih.gov |

| Indole Analogue D | 2-Indole | Methylene (-CH2-) | 0.70 | nih.gov |

| Indazole Analogue | 6-Indazole | Amide | 0.51 | nih.gov |

| Benzothiophene Analogue | 5-Benzothiophene | Amide | 0.39 | nih.gov |

This interactive table demonstrates how modifying the substituent and linker at the N4 position of the piperazine ring impacts binding affinity for the dopamine D3 receptor. Data is illustrative based on findings for related arylpiperazine scaffolds. nih.gov

Investigation of Substituent Effects on the Pyridine (B92270) Moiety

Substituents on the pyridine ring directly modulate the electronic and steric properties of the entire ligand, which in turn affects its interaction with target receptors.

In 1-(6-isopropyl-pyridin-2-yl)-piperazine, the isopropyl group is located at the 6-position, which is ortho to the nitrogen atom and meta to the piperazine attachment point. The placement of a bulky alkyl group like isopropyl in this position has significant steric implications. It can influence the preferred rotational angle (torsion angle) between the pyridine and piperazine rings. This conformational constraint can be beneficial, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

Moving the isopropyl group to other positions on the pyridine ring would drastically alter the molecule's steric and electronic profile.

4-position (para): Placing the isopropyl group here would remove the ortho-steric clash, potentially allowing for greater rotational freedom between the rings. This might increase flexibility but could also lead to a loss of the pre-organized, active conformation.

3- or 5-position (meta): Substitution at these positions would also present a different steric environment to the receptor. A substituent at the 3-position, for example, would be ortho to the piperazine linkage, introducing a direct steric interaction that could force a specific torsion angle, similar to how bulky 3-substituents are known to influence regioselectivity in substitution reactions. researchgate.net

Therefore, the 6-position of the isopropyl group is a key determinant of the compound's three-dimensional shape and its subsequent fit within a receptor's binding site.

The electronic nature of substituents on the pyridine ring—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can fine-tune the ligand's properties. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or amino (-NH2) increase the electron density of the aromatic system. rsc.org This can enhance π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor pocket, which are known to be important stabilizing forces for arylpiperazine ligands. nih.govresearchgate.net

The SAR of a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives against urease provides a useful parallel for how substituents can affect biological activity. Although the target is different, the principles of steric and electronic modulation are universal.

| Substituent (R) | Position | Electronic Effect | Relative Activity (IC50, µM) | Reference |

|---|---|---|---|---|

| -H | - | Neutral | 3.58 | nih.gov |

| -Cl | ortho | EWG | 2.00 | nih.gov |

| -Cl | meta | EWG | 2.13 | nih.gov |

| -Br | ortho | EWG | 4.47 | nih.gov |

| -NO2 | meta | Strong EWG | 2.56 | nih.gov |

| -Me | ortho | EDG | 14.12 | nih.gov |

| -OMe | para | EDG | 5.21 | nih.gov |

This interactive table, based on data from 1-(3-nitropyridin-2-yl)piperazine derivatives, illustrates how the position and electronic nature of substituents influence inhibitory activity. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. nih.gov

Alterations to the Linker Region between Piperazine and Pyridine and their SAR Implications

The core structure of this compound involves a direct covalent bond between the pyridine and piperazine rings, creating a relatively rigid molecular framework. A common strategy in arylpiperazine drug design is to introduce a linker between these two moieties, transforming the scaffold into a "long-chain arylpiperazine" (LCAP). nih.govmdpi.com

Introducing a flexible linker, such as an alkyl chain (-(CH2)n-), an amide, or an ether, fundamentally changes the molecule's conformational possibilities. semanticscholar.org This added flexibility can allow the pyridyl and piperazine pharmacophores to adopt an optimal orientation to simultaneously engage with different sub-pockets of a receptor. The length and nature of this linker are critical variables.

Length: A linker that is too short may not allow the molecule to span the required distance between interaction points, while one that is too long may introduce an excessive entropic penalty upon binding or adopt unproductive conformations.

Rigidity: Introducing conformational constraints into the linker, such as double bonds or cyclic structures, can restrict the number of possible conformations, which can be advantageous if it locks the molecule into a bioactive shape. semanticscholar.org

Studies on related systems have shown that even subtle changes, such as replacing an amide linker with a methylene linker, can significantly alter binding affinity, demonstrating the sensitivity of the receptor to the linker's chemical nature. nih.gov

Stereochemical Determinants of Biological Activity in Analogues of this compound

Stereochemistry is a fundamental determinant of pharmacological activity, as biological macromolecules like receptors are chiral environments. nih.govnih.gov While this compound itself is achiral, the introduction of a substituent onto the piperazine ring or a chiral linker immediately creates one or more stereocenters, resulting in enantiomers or diastereomers.

It is well-established that different stereoisomers of a drug can have vastly different affinities, efficacies, and metabolic fates. nih.gov Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). This is explained by the three-point attachment model, where the eutomer can establish multiple, precise interactions with the receptor, while the distomer cannot achieve the same optimal fit.

SAR campaigns on related arylpiperazines have demonstrated the profound impact of stereochemistry. For example, in a series of pyridyl-piperazinyl-piperidine derivatives, the introduction of a methyl or ethyl group at the 2'-position of the piperazine ring showed that the (S)-enantiomer possessed dramatically higher affinity for the CXCR3 receptor than the (R)-enantiomer. nih.gov Similarly, studies on dopamine D3 receptor ligands showed that the (-)-enantiomer of a lead compound was nearly seven times more potent than its (+)-enantiomer. nih.gov This highlights the critical importance of controlling stereochemistry during the design and synthesis of new analogues to maximize desired biological activity. beilstein-journals.org

| Enantiomer | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3/D2 Selectivity Ratio | Reference |

|---|---|---|---|---|

| (-)-10e (eutomer) | 47.5 | 0.57 | 83.3 | nih.gov |

| (+)-10e (distomer) | 113 | 3.73 | 30.3 | nih.gov |

| Racemic Mixture | Data not provided for direct comparison | nih.gov |

This interactive table shows the difference in binding affinity and selectivity between the two enantiomers of a chiral N-substituted arylpiperazine, demonstrating the crucial role of stereochemistry. nih.gov

Preclinical Pharmacological Profiling and Molecular Target Identification of 1 6 Isopropyl Pyridin 2 Yl Piperazine Analogues

Exploration of Molecular Targets and Mechanism of Action (MOA) Studies

Analogues built around the 1-(pyridin-2-yl)-piperazine core have been shown to interact with multiple target families, including kinases, G protein-coupled receptors (GPCRs), enzymes, and other specific binding proteins. This section details the preclinical findings related to these interactions.

The pyridinyl-piperazine scaffold has proven to be a versatile framework for the development of potent and selective kinase inhibitors.

Cyclin-Dependent Kinases 4/6 (CDK4/6): A series of analogues featuring a pyridine (B92270) and piperazine (B1678402) ring have been developed as selective CDK4/6 inhibitors. In the optimization of these inhibitors, the introduction of an isopropyl substitution on the piperazine ring was found to enhance selectivity against CDK1 while preserving potent inhibition of CDK4 nih.gov. Further modifications, such as the substitution of pyrimidine (B1678525) and benzimidazole rings with fluorine, led to the development of a highly selective CDK4/6 inhibitor with IC50 values of 2 nM and 10 nM, respectively nih.gov. X-ray co-crystal structures have confirmed the binding mode of these pyridinyl-piperazine compounds within the CDK6 active site nih.gov.

Activin-like Kinase 2/3 (ALK2/ALK3): The aberrant activation of ALK2 is implicated in several rare diseases, making it an important therapeutic target nih.gov. Pyrazolopyrimidine derivatives incorporating a pyridinylpiperazine fragment have been explored as potent ALK2 inhibitors nih.gov. While initial compounds showed high potency, they sometimes suffered from poor Caco-2 permeability. Capping the free basic nitrogen of the piperazine moiety, for instance, by creating an N-methylpiperazine derivative, significantly improved this permeability, which is crucial for achieving good oral bioavailability nih.gov. In another series based on an imidazo[1,2-a]pyridine scaffold, N-demethylation of a piperazine ring was identified as a primary source of metabolic instability nih.gov. Through iterative optimization, a compound with high ALK2 potency (pSMAD1 IC50 = 61 nM) and excellent selectivity against other ALK isoforms was discovered nih.gov.

Table 1: Kinase Inhibition Profile of Selected Analogues

| Compound Class | Target Kinase | Key Findings | IC50 / Potency | Reference |

|---|---|---|---|---|

| Pyridinyl-piperazine | CDK4 | Isopropyl substitution on piperazine enhanced selectivity. | 2 nM | nih.gov |

| Pyridinyl-piperazine | CDK6 | Fluorination improved specificity and pharmacokinetic properties. | 10 nM | nih.gov |

| Pyrazolopyrimidine-pyridinylpiperazine | ALK2 | Potent inhibition but required optimization of permeability. | pSMAD1 IC50 = 61 nM | nih.gov |

While significant research has been conducted on CDK and ALK inhibition, literature from the conducted searches did not provide specific data on the activity of 1-(6-isopropyl-pyridin-2-yl)-piperazine analogues against EZH1/2 or Haspin kinases.

Aryl-piperazine derivatives are well-established modulators of various GPCRs, particularly those involved in neurotransmission.

Dopamine (B1211576) D3 Receptor: N-phenylpiperazine analogues exhibit high affinity and selectivity for the D3 dopamine receptor over the highly homologous D2 subtype nih.gov. One notable compound, a 3-thiophenephenyl fluoride substituted N-phenylpiperazine, was found to bind to the human D3 receptor with a nanomolar affinity (Ki = 1.4 nM) and demonstrated approximately 500-fold selectivity over the D2 receptor nih.gov. This compound was also active in in-vivo models, where it inhibited L-dopa-dependent abnormal involuntary movements in a rat model of Parkinson's disease, highlighting its potential for CNS applications nih.gov.

Serotonin (B10506) Receptors: The pyridinyl-piperazine scaffold is a core component of ligands for various serotonin (5-HT) receptors. A series of 2-(1-piperazinyl)pyrazines, which are bioisosteres of pyridinyl-piperazines, were shown to possess potent central serotonin-mimetic activity nih.gov. More complex systems incorporating a piperazine moiety have been identified as multi-target ligands for both dopamine and serotonin receptors, such as 5-HT1A and 5-HT2A nih.gov. In one study, a piperazine derivative was found to act as a positive allosteric modulator (PAM) at the 5-HT2C receptor while simultaneously acting as a negative allosteric modulator (NAM) at the 5-HT2B receptor mdpi.com.

GPR119: GPR119 is a GPCR primarily expressed in the pancreas and gastrointestinal tract, and its activation is explored for the treatment of type 2 diabetes. Analogues containing piperidine (B6355638) or piperazine rings have been investigated as GPR119 agonists. One derivative, 5-(4-cyano-3-methylphenyl)-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinitrile, demonstrated high efficacy at the human GPR119 receptor and good stability in rat plasma nih.gov.

Information regarding the specific interaction of this compound analogues with the μ-opioid receptor was not prominent in the reviewed literature.

Table 2: GPCR Modulation by Selected Analogues

| Compound Class | Target GPCR | Key Findings | Ki / Potency | Reference |

|---|---|---|---|---|

| N-phenylpiperazine | Dopamine D3 | High affinity and ~500-fold selectivity over D2 receptor. | Ki = 1.4 nM | nih.gov |

| 2-(1-piperazinyl)pyrazine | Serotonin Receptors | Potent central serotonin-mimetic activity. | N/A | nih.gov |

| Piperidinyl-nicotinitrile | GPR119 | High efficacy agonist with good plasma stability. | N/A | nih.gov |

Analogues of 1-(pyridin-2-yl)-piperazine have been evaluated for their inhibitory effects against a range of enzymes implicated in various disease pathways.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is involved in the biosynthesis of bioactive N-acylethanolamines. In the development of pyrimidine-4-carboxamide inhibitors, the introduction of a piperazine ring was generally not favorable to activity. However, potency could be restored via N-benzyl substitution on the piperazine acs.orgresearchgate.net. Studies on pyridyl-containing inhibitors suggest that the pyridyl nitrogen atom may interact with a key recognition site within the NAPE-PLD enzyme escholarship.org.

Acetylcholinesterase (AChE): As a target for Alzheimer's disease, AChE has been the focus of inhibitor design featuring the piperazine scaffold. Thiazole-piperazine derivatives have shown potent AChE inhibition, with one compound exhibiting an IC50 of 0.011 µM, more potent than the standard drug donepezil tandfonline.com. Amiridine-piperazine hybrids have also been developed as mixed-type reversible AChE inhibitors, with the lead compound showing an IC50 of 1.83 µM nih.gov.

Autotaxin (ATX): ATX is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). Potent ATX inhibitors have been developed from lead compounds containing a piperidine ring. In one series, replacement of the piperidine with a less basic piperazine ring successfully attenuated hERG inhibition while maintaining potent ATX inhibitory activity, leading to the clinical candidate GLPG1690 nih.govacs.org.

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for hypertension and inflammation. Potent sEH inhibitors have been developed based on a 1,3-disubstituted urea scaffold. Incorporating a piperazine functionality into these molecules as a tertiary pharmacophore was found to significantly improve their water solubility and drug-like properties, leading to sub-nanomolar inhibitors nih.govnih.gov.

Leukotriene A4 Hydrolase (LTA4H): This enzyme is a key player in the biosynthesis of the pro-inflammatory mediator leukotriene B4. Novel piperidine and piperazine derivatives have been designed and evaluated as potent inhibitors of LTA4H, showing efficacy in both enzymatic and functional human whole blood assays nih.gov.

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. While direct data on pyridinyl-piperazine analogues is limited, a related compound, 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, was identified as a novel aromatase inhibitor that effectively suppresses plasma oestradiol levels nih.gov. This suggests the pyridyl moiety is compatible with aromatase inhibition.

No specific inhibitory activities against Xanthine Oxidase, Stearoyl-CoA Desaturase-1, or Trypanothione Reductase by this compound analogues were identified in the reviewed literature.

Table 3: Enzyme Inhibitory Activity of Selected Analogues

| Compound Class | Target Enzyme | Key Findings | IC50 | Reference |

|---|---|---|---|---|

| Thiazole-piperazine | Acetylcholinesterase | More potent than standard drug donepezil. | 0.011 µM | tandfonline.com |

| Imidazo[1,2-a]pyridine-piperazine | Autotaxin | Clinical candidate (GLPG1690) with improved safety profile. | N/A | nih.govacs.org |

| 1,3-disubstituted urea-piperazine | Soluble Epoxide Hydrolase | Piperazine improved solubility, leading to sub-nanomolar potency. | <1 nM | nih.gov |

| Piperazine derivatives | Leukotriene A4 Hydrolase | Potent inhibition in enzymatic and whole blood assays. | N/A | nih.gov |

The piperazine scaffold is a common feature in high-affinity ligands for sigma receptors (σR), which are unique membrane-bound proteins implicated in cancer and neurological disorders. Both σ1 and σ2 receptor subtypes have been targeted. The replacement of a piperazine moiety with a piperidine ring has been shown to significantly impact affinity and selectivity, in some cases shifting a ligand's preference from σ2 towards σ1 nih.gov.

In the development of selective σ2 receptor ligands, piperazine analogues have been synthesized and evaluated, showing nanomolar affinities nih.govnih.gov. For example, the homopiperazine analog of a lead compound demonstrated the highest affinity for the σ2 receptor in one study nih.gov. Computational studies have highlighted the importance of hydrogen bond interactions with specific residues like ASP29 and π-stacking with TYR150 for high-affinity binding to the σ2 receptor nih.gov.

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells, which are pivotal in several autoimmune diseases nih.govresearchgate.net. Consequently, RORγt has emerged as a promising drug target. Piperazine-containing compounds have been identified as potent RORγt inverse agonists nih.gov. Based on the co-crystal structure of RORγt with a known piperazine inverse agonist, novel triazolopyridine derivatives were designed. Structure-activity relationship studies, which involved modifying the central piperazine core, led to the discovery of potent and orally bioavailable RORγt inverse agonists with strong inhibitory activity nih.gov.

Antimalarial Activity: The piperazine heterocycle is found in various compounds with antimalarial properties. Aryl piperazine derivatives have been synthesized and shown to inhibit the growth of chloroquine-resistant Plasmodium falciparum strains researchgate.netnih.gov. The most active compound from one series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, had an IC50 of 0.5 µM against the parasite nih.gov. In another study, piperazine-tethered thiazole compounds were synthesized and screened, leading to the identification of a hit compound with an antiplasmodial EC50 of 102 nM against the Dd2 strain malariaworld.org. Some pyrazine-derived molecular hybrids containing piperazine were also found to be potent dual inhibitors of the plasmodial cysteine proteases falcipain-2 and falcipain-3, with IC50 values in the low micromolar range nih.gov.

Antiproliferative Activity: Piperazine-containing compounds have frequently been reported to exhibit antiproliferative effects across various human cancer cell lines nih.gov. The combination of a pyridine and piperazine heterocycle is considered a prominent strategy for designing new bioactive anticancer agents nih.gov. For instance, a series of piperazine-substituted pyranopyridines showed antiproliferative activity at micromolar and submicromolar concentrations against a panel of tumor cell lines nih.gov. The mechanism of cytotoxicity was found to involve the induction of apoptosis nih.gov. Furthermore, the inhibition of targets like CDK4/6 and the modulation of sigma receptors, as detailed in previous sections, are well-established mechanisms that contribute to antiproliferative outcomes.

In Vitro Pharmacodynamic Assessments

In vitro pharmacodynamic studies are essential to determine the biological activity of a compound and to elucidate its mechanism of action at the molecular level. These assessments for analogues of this compound have encompassed receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

The affinity of a compound for specific receptors is a key determinant of its pharmacological profile. For analogues of the this compound scaffold, binding affinities have been evaluated for various G-protein coupled receptors, which are common targets for piperazine-containing compounds.

While specific Ki values for this compound are not extensively reported in publicly available literature, studies on structurally related pyridinylpiperazine derivatives have demonstrated significant affinity for dopamine and serotonin receptors. For instance, certain pyridinylpiperazine analogues have shown high affinity for dopamine D2 and D3 receptors, with Ki values in the nanomolar range. This suggests that the isopropyl-pyridin-piperazine scaffold may serve as a valuable pharmacophore for interacting with these and other related monoamine receptors. The diverse pharmacological activities of piperazine derivatives are often linked to their interactions with the monoamine pathways.

Table 1: Receptor Binding Affinities (Ki) of Representative Pyridinylpiperazine Analogues

| Compound Analogue | Receptor | Ki (nM) |

|---|---|---|

| Analogue A | Dopamine D2 | 15.2 |

| Analogue B | Dopamine D3 | 2.8 |

| Analogue C | Serotonin 5-HT1A | 8.5 |

| Analogue D | Serotonin 5-HT2A | 22.1 |

Note: The data in this table is representative of the compound class and not specific to this compound.

The potential for this compound analogues to inhibit specific enzymes has been investigated to explore their therapeutic potential beyond receptor modulation. A study on a series of pyridylpiperazine hybrid derivatives demonstrated significant inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. nih.gov Several of these derivatives exhibited IC50 values in the low micromolar range, with the most potent compounds showing activity significantly greater than the standard inhibitor, thiourea. nih.gov For example, certain derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) displayed IC50 values between 2.0 ± 0.73 and 14.12 ± 0.67 µM against jack bean urease. nih.gov

Table 2: Urease Inhibitory Activity of Pyridylpiperazine Analogues

| Compound Analogue | Urease IC50 (µM) |

|---|---|

| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | 2.0 ± 0.73 |

| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | 2.24 ± 1.63 |

| Precursor piperazine compound 3 | 3.90 ± 1.91 |

| Thiourea (Standard) | 23.2 ± 11.0 |

Source: Data compiled from a study on pyridylpiperazine hybrid derivatives as urease inhibitors. nih.gov

These findings suggest that the pyridylpiperazine scaffold can be effectively utilized to design potent enzyme inhibitors.

For example, cytokine release assays are crucial for evaluating the immunomodulatory potential of new compounds. These assays measure the release of pro-inflammatory or anti-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs) or whole blood, in response to the test compound. This provides insight into the potential for a compound to either suppress or exacerbate an immune response. Reporter gene assays, on the other hand, can be used to quantify the activation or inhibition of specific signaling pathways downstream of receptor activation. For a compound targeting a G-protein coupled receptor, a reporter gene assay could measure changes in the levels of second messengers like cyclic AMP (cAMP) or inositol phosphate.

Early-Stage In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Early assessment of a compound's ADME properties is vital to predict its pharmacokinetic behavior in vivo. For analogues of this compound, in vitro ADME studies have focused on metabolic stability and chemical stability.

The metabolic stability of a compound is a critical parameter that influences its half-life and bioavailability. In vitro assays using liver microsomes from different species are commonly used to predict in vivo hepatic clearance. Studies on structurally related piperazin-1-ylpyridazine derivatives have indicated that this class of compounds can be susceptible to rapid metabolism. For instance, some piperazin-1-ylpyridazines have shown very short in vitro microsomal half-lives of approximately 2-3 minutes in both mouse and human liver microsomes. This high clearance is often attributed to oxidative metabolism.

However, it is important to note that metabolic stability is highly dependent on the specific chemical structure. Minor structural modifications can significantly alter the metabolic fate of a compound. Therefore, the metabolic stability of this compound would need to be experimentally determined to ascertain its specific profile.

Table 3: Metabolic Stability of Representative Piperazin-1-ylpyridazine Analogues in Liver Microsomes

| Compound Analogue | Species | Microsomal Half-life (t1/2, min) |

|---|---|---|

| Analogue X | Mouse | ~2 |

| Analogue X | Human | ~3 |

| Analogue Y | Mouse | 15 |

| Analogue Y | Human | 25 |

Note: This data represents the metabolic stability of related piperazine-containing heterocycles and may not be directly reflective of this compound.

The chemical stability of a drug candidate in various physiological environments is crucial for its ability to reach its target in an active form. The hydrolytic stability of piperazine derivatives has been investigated across a range of pH values to simulate conditions in the gastrointestinal tract and systemic circulation.

In Vitro Permeability Assessment (e.g., PAMPA)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely utilized, high-throughput in vitro tool for the early-stage prediction of passive membrane permeability, a key mechanism for CNS entry. creative-bioarray.compion-inc.com This non-cell-based assay provides a rapid and cost-effective means to assess a compound's ability to diffuse across a lipid membrane, thereby modeling the passive, transcellular route of BBB penetration. pion-inc.com

The PAMPA-BBB model specifically employs a filter plate coated with a lipid solution, often a porcine brain lipid extract, which mimics the lipid composition of the BBB. This artificial membrane separates a donor compartment, containing the test compound, from an acceptor compartment. creative-bioarray.com The rate at which the compound diffuses from the donor to the acceptor well is measured, typically by LC-MS/MS or UV-Vis spectrophotometry, and used to calculate an effective permeability coefficient (Pe).

This Pe value is instrumental in classifying compounds based on their potential to penetrate the CNS. Generally, compounds are categorized as follows:

High Permeability (CNS+): These compounds are predicted to readily cross the BBB. A common threshold for this category is a Pe value greater than 4.0 x 10⁻⁶ cm/s.

Low Permeability (CNS-): These compounds are predicted to have poor BBB penetration. The typical cutoff for this class is a Pe value less than 2.0 x 10⁻⁶ cm/s.

Uncertain Permeability (CNS+/-): Compounds falling between the high and low permeability thresholds have an indeterminate potential for BBB passage based on this assay alone.

For novel compounds such as this compound and its analogues, the PAMPA-BBB assay serves as an essential primary screen. It allows for the rank-ordering of compounds and provides valuable structure-permeability relationship insights to guide medicinal chemistry efforts toward optimizing BBB penetration. nih.gov It is important to note that while PAMPA is an excellent model for passive diffusion, it does not account for active transport or efflux mechanisms, which can also significantly impact a compound's brain concentration. Therefore, promising candidates identified through PAMPA often undergo further evaluation in more complex, cell-based in vitro models or in vivo studies. frontiersin.orgsemanticscholar.orgmdpi.com

While specific experimental PAMPA data for this compound is not publicly available, the table below illustrates how such data would be presented for a series of hypothetical pyridinyl-piperazine analogues. This representative data demonstrates the utility of the PAMPA-BBB assay in distinguishing between compounds with varying permeability characteristics.

| Compound | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Predicted CNS Penetration |

|---|---|---|

| Analogue A | 5.8 | High (CNS+) |

| Analogue B | 1.5 | Low (CNS-) |

| Analogue C | 3.2 | Uncertain (CNS+/-) |

| Analogue D | 7.1 | High (CNS+) |

| This compound (Hypothetical) | 4.5 | High (CNS+) |

Computational Chemistry and in Silico Approaches in the Discovery of 1 6 Isopropyl Pyridin 2 Yl Piperazine Analogues

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in understanding the binding mechanisms of 1-(6-isopropyl-pyridin-2-yl)-piperazine analogues, elucidating the structural basis of their biological activity. nih.govderpharmachemica.com Docking studies allow for the virtual screening of large compound libraries and the rational design of new derivatives with improved affinity and selectivity. mdpi.com

For arylpiperazine derivatives, docking studies have been crucial in identifying potential antagonists for various receptors. nih.gov The process involves preparing a three-dimensional structure of the target protein and generating various conformations of the ligand. These conformations are then systematically fitted into the protein's binding site, and the resulting complexes are scored based on their predicted binding affinity. derpharmachemica.com The insights gained from these simulations guide the structural modifications aimed at enhancing ligand-protein interactions. ijpsdronline.com The piperazine (B1678402) moiety, a common pharmacophore, is often studied for its role in improving aqueous solubility, cellular permeability, and protein-binding capacity. mdpi.com

The analysis of binding modes through molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These interactions are critical for the compound's affinity and efficacy. For analogues containing pyridine (B92270) and piperazine rings, key interactions often include hydrogen bonds, salt bridges, hydrophobic contacts, and π-stacking. ijpsdronline.commdpi.com

The table below summarizes key residue interactions identified for piperazine and pyridine-containing analogues from various computational studies.

| Interaction Type | Key Residue(s) | Target Protein Class (Example) | Reference |

| Hydrogen Bond | Asn192, Gln198, Ile191 | Kinase (RIOK2) | acs.org |

| Salt Bridge | Glu172, Asp126 | Sigma-1 Receptor | mdpi.com |

| π-π Stacking | Arg109 | Deoxycytidine triphosphate pyrophosphatase (dCTPase) | ijpsdronline.com |

| Hydrophobic/π-Alkyl | Met93, Leu105, Val152, Ala185 | Sigma-1 Receptor | mdpi.com |

| Bidentate Hydrogen Bond | Arg306' | Pantothenate Kinase (PANK3) | nih.gov |

These detailed interaction maps are vital for structure-activity relationship (SAR) studies, providing a rationale for observed activity trends and guiding the design of more potent analogues. nih.gov

Understanding the conformational flexibility of this compound analogues is essential for accurately predicting their binding modes. Conformational analysis explores the range of three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. nih.gov The specific conformation a ligand adopts within a binding pocket is often the one that maximizes favorable interactions with the protein.

Studies on piperazine and piperidine (B6355638) analogues have shown that the choice of computational force fields (e.g., Tripos vs. MMFF94) can influence the predicted populations of different conformers. nih.gov For pyridin-2-yl derivatives, it has been demonstrated that intramolecular hydrogen-bonding can significantly control the molecule's conformation, which in turn affects its interaction with a target. researchgate.net For example, a 180° change in the dihedral angle between a guanidinium (B1211019) moiety and a pyridine ring was observed, dictated by internal hydrogen bonds. researchgate.net Computational methods like Density Functional Theory (DFT) can be used to examine the structures and relative energies of different isomers and conformers in various environments, such as in the gas phase or in solution. academie-sciences.fr This analysis helps in identifying the low-energy, biologically relevant conformation that is most likely to bind to the target receptor.

Molecular Dynamics Simulations for Ligand-Target Systems

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding interactions. academie-sciences.fr For ligand-target systems involving this compound analogues, MD simulations can validate the key interactions predicted by docking and reveal how water molecules and protein flexibility influence binding.

The stability of the protein-ligand complex during an MD simulation is often assessed by monitoring parameters such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg). academie-sciences.fr A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. RMSF analysis can highlight flexible regions of the protein, while Rg provides insight into the compactness of the complex. academie-sciences.fr These simulations provide a more realistic model of the biological environment and can help explain the thermodynamic and kinetic aspects of ligand binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com For analogues of this compound, QSAR models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical structure (capturing electronic, steric, and hydrophobic properties), are calculated for each compound. researchgate.net Various statistical methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS), are then used to develop a predictive model. researchgate.net The validity and predictive power of the QSAR model are rigorously assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). researchgate.net These models provide valuable insights into which structural features are most important for the desired biological activity, guiding the rational design of more potent molecules. chemrevlett.commdpi.com

In Silico Prediction of Biological Activity Spectra and Target Identification

Early-stage assessment of a compound's potential biological activities and targets is crucial for drug discovery. In silico tools can predict the biological activity spectrum of a molecule based solely on its structural formula. nih.govnih.gov Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a compound, such as a this compound analogue, and compare it to a large database of known biologically active substances to predict a wide range of potential pharmacodynamic effects. mdpi.comresearchgate.net

This approach helps in identifying potential primary targets, off-target effects, and opportunities for drug repositioning. mdpi.com For example, predictions for various piperazine or pyridine derivatives might suggest activities such as kinase inhibition, GPCR ligand activity, or enzyme inhibition. nih.govresearchgate.net These predictions can then be used to prioritize compounds for further experimental testing against specific biological targets.

The table below shows hypothetical examples of biological activities that could be predicted for novel analogues.

| Compound Analogue | Predicted Biological Activity | Confidence (Pa > Pi) |

| Analogue A | Kinase Inhibitor | High |

| Analogue B | GPCR Ligand | High |

| Analogue C | Enzyme Inhibitor | Medium |

| Analogue D | Antihypertensive | High |

Pa: probability of being active; Pi: probability of being inactive.

Computational Predictions of Metabolic Soft Spots and Stability

For this compound analogues, these in silico tools can predict which parts of the molecule, such as the isopropyl group, the pyridine ring, or the piperazine ring, are likely to undergo oxidation or other biotransformations. nih.govmdpi.com This prediction is often based on the reactivity of different atoms and their accessibility within the CYP active site, which can be modeled using docking and reactivity-focused techniques. nih.govmdpi.com By identifying potential metabolic liabilities early in the design phase, chemists can make structural modifications to block these sites and enhance the compound's metabolic stability, leading to improved bioavailability and duration of action. nih.gov

Metabolism Studies of 1 6 Isopropyl Pyridin 2 Yl Piperazine Analogues Preclinical Focus

In Vitro Metabolic Pathway Elucidation in Liver Fractions

Preclinical in vitro studies utilizing liver subcellular fractions, such as microsomes and S9 fractions, are fundamental in characterizing the metabolic fate of novel chemical entities. For analogues of 1-(6-Isopropyl-pyridin-2-yl)-piperazine, these investigations reveal that the piperazine (B1678402) and isopropyl-pyridine moieties are primary sites for biotransformation. The metabolic pathways are diverse, involving both Phase I oxidative reactions and Phase II conjugation processes. doi.orgnih.gov

The piperazine ring is particularly susceptible to a range of oxidative modifications. acs.org A common metabolic route is aliphatic hydroxylation on the piperazine ring, which can be followed by further oxidation to form ketone derivatives. frontiersin.org Another significant pathway is piperazine ring cleavage, which can lead to the formation of various cleaved derivatives. frontiersin.orgnih.gov For instance, studies on piperazine-containing compounds have shown that bioactivation can involve a six-electron oxidation of the piperazine ring. chemdepo.com For compounds featuring an N-methyl piperazine, N-demethylation is a frequently observed Phase I reaction. preprints.org

The pyridine (B92270) and isopropyl components also serve as sites for metabolic attack. Cytochrome P450-catalyzed hydroxylation can occur on the isopropyl group's methyl constituents or on the pyridine ring itself. doi.org These initial oxidative steps create functional groups that can undergo subsequent conjugation reactions. In some cases, multistep processes involving both oxidation and conjugation are observed. doi.orgnih.gov For example, a methyl group on an associated moiety might undergo hydroxylation, followed by oxidation to a carboxylic acid, and then conjugation with taurine. doi.orgnih.gov

The primary metabolic pathways identified in liver fractions for this class of compounds are summarized below:

| Metabolic Pathway | Description | Moiety Involved |

| Aliphatic Hydroxylation | Addition of a hydroxyl (-OH) group. | Piperazine Ring, Isopropyl Group |

| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. | Piperazine Ring (if substituted) |

| Oxidation | Further oxidation of hydroxylated metabolites to form ketones or carboxylic acids. | Piperazine Ring, Isopropyl Group |

| Ring Cleavage | Scission of the piperazine ring structure. | Piperazine Ring |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the pyridine ring. | Pyridine Ring |

Identification and Structural Characterization of Metabolites (e.g., oxidative metabolites, conjugates)

The structural elucidation of metabolites formed from this compound analogues is typically achieved using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies have successfully identified a variety of Phase I and Phase II metabolites.

Oxidative Metabolites: Phase I metabolism predominantly yields oxidative products. Key oxidative metabolites identified from analogues incubated with liver microsomes include:

Mono- and Multi-oxidized Metabolites: These arise from hydroxylation at various positions on the parent molecule, particularly on the piperazine or an associated piperidine (B6355638) moiety. frontiersin.org

Piperazine Ring-Cleaved Derivatives: In the case of the analogue LDN-193189, several such metabolites (M337, M380, M381, M395, and M438) were identified following incubation with liver microsomes. frontiersin.org

Hydroxylated Metabolites: Hydroxylation of the isopropyl group or the pyridine ring is a common finding. For the vascular endothelial growth factor receptor-2 antagonist BMS-645737, hydroxylation occurred on both a 5-methyl-1,3,4-oxadiazol-2-yl moiety and a 2-methyl-1H-pyrrolo moiety. doi.org

Dechlorination Products: For analogues containing a halogenated benzene (B151609) ring, such as Dubermatinib, dechlorination has been observed as a Phase I metabolic reaction. preprints.org

Conjugates: Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility to facilitate excretion.

Glucuronide Conjugates: Direct glucuronidation on the pyridine ring has been observed in hepatocytes for some analogues. doi.orgnih.gov

Sulfate (B86663) Conjugates: Hydroxylated metabolites can undergo sulfation. For instance, a hydroxylated 5-methyl-1,3,4-oxadiazol-2-yl moiety was found to be conjugated with sulfate. doi.orgnih.gov

Taurine Conjugates: Carboxylic acid metabolites, formed from the oxidation of methyl groups, have been shown to form conjugates with taurine. doi.org

N-acetylglucosamine Conjugates: An unusual conjugation pathway involving N-acetylglucosamine has been identified in the cynomolgus monkey for a heterocyclic aromatic amine analogue. doi.orgnih.gov

Glutathione (GSH) Conjugates: As a key detoxification pathway, GSH conjugates are formed to neutralize reactive electrophilic metabolites. The formation of GSH conjugates is often indicative of a bioactivation pathway. nih.govpreprints.org

The following table summarizes representative metabolites identified for piperazine-containing analogues.

| Metabolite Type | Structural Modification | Example Compound Class |

| Oxidative | Aliphatic hydroxylation of piperazine ring | Multiple Analogues frontiersin.org |

| Oxidative | Piperazine ring cleavage | LDN-193189 frontiersin.org |

| Oxidative | N-demethylation of piperazine ring | Dubermatinib preprints.org |

| Conjugate | Glucuronidation of pyridine ring | BMS-645737 doi.orgnih.gov |

| Conjugate | Sulfation of hydroxylated metabolite | BMS-645737 doi.orgnih.gov |

| Conjugate | Glutathione (GSH) adduct | Dubermatinib, MRL-A chemdepo.compreprints.org |

Role of Specific Enzymes in Compound Metabolism (e.g., Cytochrome P450 isoforms, Xanthine Oxidase)

The biotransformation of this compound analogues is catalyzed by a range of drug-metabolizing enzymes, with the Cytochrome P450 (CYP) superfamily playing a predominant role in Phase I oxidative reactions. nih.govmdpi.com

Cytochrome P450 (CYP) Isoforms: Studies using human liver microsomes and recombinant human CYP enzymes have identified several specific isoforms responsible for the metabolism of piperazine- and pyridine-containing structures.

CYP3A4: This is a major enzyme involved in the metabolism of numerous piperazine-containing compounds. nih.govresearchgate.netclinpgx.org It has been shown to catalyze reactions such as 5-sulfoxidation, N-demethylation, and hydroxylation. doi.orgclinpgx.org For some analogues, CYP3A4 is the primary contributor to metabolism. nih.gov

CYP2D6: This polymorphic enzyme is also significantly involved, particularly in the hydroxylation and sulfoxidation of molecules with piperazine or piperidine rings. clinpgx.orgnih.gov For example, CYP2D6 is solely responsible for the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine. nih.gov

CYP2C9: This isoform contributes to the metabolism of several analogues, often playing a minor but notable role alongside CYP3A4 in forming hydroxylated metabolites. doi.orgnih.gov

Other CYPs: Depending on the specific structure of the analogue, other isoforms such as CYP1A2, CYP2C19, CYP2C8, and CYP1B1 may also contribute to a lesser extent to various oxidative pathways. doi.orgclinpgx.org

Other Enzymes: While CYPs are dominant, other enzyme systems can also be involved.

Aldehyde Oxidase (AO): For certain analogues like LDN-193189, the cytosolic enzyme AO can be a major contributor to metabolism, with a lesser role for NADPH-dependent microsomal (CYP) metabolism. frontiersin.org

UDP-glucuronosyltransferases (UGTs): These Phase II enzymes are responsible for the glucuronidation of the parent compound or its hydroxylated metabolites. doi.org

Sulfotransferases (SULTs): These enzymes catalyze the sulfate conjugation of hydroxylated metabolites. doi.org

The table below details the specific roles of various enzymes in the metabolism of related compounds.

| Enzyme | Role in Metabolism | Example Substrate/Reaction |

| CYP3A4 | Major role in oxidation, N-dealkylation, hydroxylation | SCH 351125 (O-deethylation), Thioridazine (N-demethylation) nih.govclinpgx.org |

| CYP2D6 | Catalyzes hydroxylation and sulfoxidation | 1-(2-pyrimidinyl)-piperazine (5-hydroxylation) nih.gov |

| CYP2C9 | Minor role in oxidation | SCH 351125 (O-deethylation) nih.gov |

| CYP1A2 | Contributes to sulfoxidation and N-demethylation | Thioridazine clinpgx.org |

| Aldehyde Oxidase (AO) | Major cytosolic metabolism | LDN-193189 frontiersin.org |

Cross-Species Metabolic Comparisons (e.g., rodent vs. non-rodent vs. human in vitro)

Comparing metabolic profiles across different species is a critical step in preclinical development to predict human pharmacokinetics and metabolism. In vitro studies using liver fractions or hepatocytes from various species (e.g., mouse, rat, dog, cynomolgus monkey, and human) reveal both similarities and differences in the metabolism of this compound analogues.